5-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzyl group, and a dimethylbenzenesulfonyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE typically involves multi-step reactions starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core is known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins. This compound may also influence signaling pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylbenzenesulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound shares a similar triazoloquinazoline core but differs in the substituents attached to the core structure.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a different core structure but exhibit similar chemical properties and applications.
Uniqueness
4-BENZYL-1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is unique due to its specific combination of functional groups and the triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H29N5O2S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C29H29N5O2S/c1-20-12-13-24(18-21(20)2)37(35,36)29-28-30-27(25-10-6-7-11-26(25)34(28)32-31-29)33-16-14-23(15-17-33)19-22-8-4-3-5-9-22/h3-13,18,23H,14-17,19H2,1-2H3 |
InChI Key |
IDZSHTZCBGESSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)CC6=CC=CC=C6)C |
Origin of Product |
United States |
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